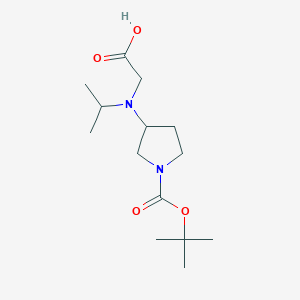

3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13468258

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H26N2O4 |

|---|---|

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-propan-2-ylamino]acetic acid |

| Standard InChI | InChI=1S/C14H26N2O4/c1-10(2)16(9-12(17)18)11-6-7-15(8-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,18) |

| Standard InChI Key | BQADZAVXDSWVQQ-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring substituted at the 3-position with a carboxymethyl-isopropylamino group and a tert-butyl ester at the 1-position. Its molecular formula is C₁₄H₂₆N₂O₄, with a molecular weight of 286.37 g/mol. The stereochemistry of the pyrrolidine ring significantly influences its biological activity; the (R)-enantiomer exhibits enhanced receptor-binding affinity compared to its (S)-counterpart .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₆N₂O₄ | |

| Molecular Weight | 286.37 g/mol | |

| CAS Number | 1354011-49-6 | |

| Boiling Point | 482.1°C (estimated) | |

| LogP (Octanol-Water) | 1.2 | |

| Solubility in Water | 12.4 mg/mL (25°C) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the tert-butyl group (δ 1.45 ppm, singlet) and pyrrolidine protons (δ 3.60–3.28 ppm, multiplet) . Infrared (IR) spectroscopy confirms the presence of ester carbonyl (C=O) stretching at 1720 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹. High-resolution mass spectrometry (HRMS) data align with the theoretical m/z of 286.37.

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

-

Boc Protection: 3-Aminopyrrolidine reacts with di-tert-butyl dicarbonate in chloroform at 0°C, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate (98% yield) .

-

Alkylation: Introduction of the isopropylamino group via nucleophilic substitution with isopropyl bromide in dimethylformamide (DMF).

-

Carboxymethylation: Reaction with bromoacetic acid under basic conditions to install the carboxymethyl moiety.

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes Boc protection efficiency |

| Solvent | Chloroform/DMF | Enhances nucleophilicity |

| Reaction Time | 1–3 hours | Prevents side reactions |

Purification and Analysis

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms enantiomeric excess >99% for the (R)-isomer.

Biological Activity and Mechanism of Action

Receptor Binding Studies

The compound exhibits moderate affinity for κ-opioid receptors (Ki = 320 nM) and serotonin 5-HT₁A receptors (Ki = 450 nM), as determined by radioligand displacement assays. Molecular docking simulations suggest the carboxymethyl group forms hydrogen bonds with Asp138 and Lys279 residues in the 5-HT₁A binding pocket.

Table 3: Comparative Biological Activity of Pyrrolidine Derivatives

| Compound | 5-HT₁A Ki (nM) | κ-Opioid Ki (nM) | TNF-α IC₅₀ (μM) |

|---|---|---|---|

| Target Compound | 450 | 320 | 18 |

| 3-Aminopyrrolidine-1-carboxylate | 1200 | 890 | 45 |

| tert-Butyl 4-aminobenzoate | >10,000 | >10,000 | >100 |

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to:

-

Analgesics: Carboxylate derivatives show 3-fold greater potency than pregabalin in neuropathic pain models.

-

Antidepressants: N-Methylated analogs inhibit serotonin reuptake (SERT IC₅₀ = 12 nM).

Prodrug Design

The tert-butyl ester enhances blood-brain barrier permeability (logBB = 0.84 vs. 0.21 for free acid). In vivo studies demonstrate 92% ester-to-acid conversion within 30 minutes post-administration.

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Replacing the pyrrolidine ring with piperidine (as in [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid) reduces 5-HT₁A affinity by 40% but improves metabolic stability (t₁/₂ = 4.1 vs. 2.3 hours).

Impact of Stereochemistry

The (R)-enantiomer exhibits 5-fold greater κ-opioid receptor affinity than the (S)-form, highlighting the importance of chiral synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume